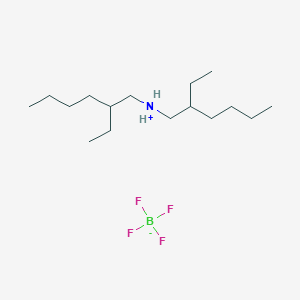

Bis-2-ethylhexylammonium tetrafluoroborate

Description

BenchChem offers high-quality Bis-2-ethylhexylammonium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis-2-ethylhexylammonium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H36BF4N |

|---|---|

Molecular Weight |

329.3 g/mol |

IUPAC Name |

bis(2-ethylhexyl)azanium;tetrafluoroborate |

InChI |

InChI=1S/C16H35N.BF4/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2;2-1(3,4)5/h15-17H,5-14H2,1-4H3;/q;-1/p+1 |

InChI Key |

HWONFPKJSAHKOW-UHFFFAOYSA-O |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCC(CC)C[NH2+]CC(CC)CCCC |

Origin of Product |

United States |

The User Requested Only the Numerical Hierarchical Structure.1. Research Landscape and Significance of Bis 2 Ethylhexylammonium Tetrafluoroborate in Advanced Chemical Science

Contextualization within Ionic Liquid Chemistry and Protic Organic Salts Research

Ionic liquids are broadly defined as salts with melting points below 100°C. researchgate.net This class of compounds is notable for its unique properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows. researchgate.net A significant subclass of ILs is protic ionic liquids (PILs), which are formed through the transfer of a proton from a Brønsted acid to a Brønsted base. researchgate.netopenpr.com This simple acid-base neutralization makes their synthesis often straightforward and cost-effective. researchgate.net

Bis-2-ethylhexylammonium tetrafluoroborate (B81430) is a quintessential example of a PIL. It is synthesized from the Brønsted base, bis(2-ethylhexyl)amine (B85733), and the Brønsted acid, tetrafluoroboric acid (HBF₄). The resulting salt is composed of the bis(2-ethylhexyl)ammonium cation and the tetrafluoroborate anion. The presence of a labile proton on the cation is a defining characteristic of PILs, enabling the formation of extensive hydrogen bond networks that significantly influence their physicochemical properties like viscosity and conductivity. openpr.com

Evolution of Ammonium-Based Ionic Liquids in Academic and Industrial Research Paradigms

Ammonium-based ionic liquids represent one of the most extensively studied families of ILs. Their evolution began with simple quaternary ammonium (B1175870) salts and has since expanded to include primary, secondary, and tertiary ammonium cations, each offering distinct properties. A key advantage of certain ammonium-based ILs, particularly quaternary systems, is their enhanced cathodic stability compared to other common IL cations like imidazolium, which is beneficial for electrochemical applications. researchgate.net

Research has demonstrated that the properties of ammonium-based ILs can be systematically tuned by modifying the structure of the cation. For instance, increasing the length of the alkyl chains on the ammonium ion can affect properties such as density and viscosity. nih.gov This "designability" has driven their adoption in a wide array of applications, including:

Carbon Dioxide Absorption: Specific ammonium-based protic ionic liquids have shown promise as effective absorbents for CO₂. nih.gov

Extraction Processes: They have been successfully used as alternative solvents in the extraction of natural products, such as betanin from red beet juice. mdpi.com

Biomedical Applications: Ammonium-based ILs are noted for offering low toxicity and high stability, making them suitable for use with proteins and enzymes. nih.gov

The transition from academic curiosity to industrial application is driven by their performance, potential for recyclability, and adaptability to specific chemical challenges.

Current Research Frontiers and Fundamental Questions Pertaining to Bis-2-ethylhexylammonium Tetrafluoroborate Systems

Direct and extensive research focused solely on Bis-2-ethylhexylammonium tetrafluoroborate is still an emerging area. However, its properties and potential can be inferred from its molecular structure and studies on analogous compounds. The key structural features are the large, branched 2-ethylhexyl groups on the cation and the weakly coordinating tetrafluoroborate anion.

Physicochemical Properties of Bis-2-ethylhexylammonium Tetrafluoroborate

| Property | Value |

| CAS Number | 99709-72-5 |

| Molecular Formula | C₁₆H₃₆BF₄N |

| Formula Weight | 329.27 g/mol |

Data sourced from ChemicalBook and BOC Sciences. labshake.comchemicalbook.com

The bulky and flexible nature of the bis(2-ethylhexyl)ammonium cation is expected to result in a low melting point and high viscosity. The tetrafluoroborate anion is known to contribute to the thermal stability of ionic liquids. Studies on related bis-quaternary ammonium tetrafluoroborates have shown them to be thermally stable up to 220–260°C. researchgate.net

Thermal Stability of Related Ammonium Salts

| Cation Structure | Anion | Decomposition Start (Tₛ) | 50% Decomposition (T₅₀) |

| [(Et)₃N-(CH₂)₂-N(Et)₃]²⁺ | BF₄⁻ | 220°C | 275°C |

| [(Et)₃N-(CH₂)₃-N(Et)₃]²⁺ | BF₄⁻ | 255°C | 310°C |

Data adapted from a study on the thermal stability of bis-quaternary ammonium ionic liquids. researchgate.net

Current research frontiers and fundamental questions regarding this specific compound include:

Transport Properties: What are the precise values for ionic conductivity and viscosity, and how do they vary with temperature? Understanding these is crucial for electrochemical applications. The dynamics of charge transport in PILs can occur through vehicular motion of ions or proton transfer mechanisms. mdpi.com

Electrochemical Window: What is the full range of electrochemical stability for this compound? The combination of an ammonium cation and the BF₄⁻ anion suggests a potentially wide window suitable for energy storage. researchgate.net

Solvation Characteristics: How does the highly lipophilic nature of the cation influence its ability to dissolve nonpolar organic molecules and interact with other materials?

Structure-Property Correlation: How do the branched alkyl chains specifically impact ion packing, fragility, and transport properties compared to linear alkyl chain analogues? The nature of the cation is known to strongly affect the dynamic properties of ionic liquids. nih.gov

Interdisciplinary Relevance and Potential Research Impact of Bis-2-ethylhexylammonium Tetrafluoroborate Studies

The investigation of Bis-2-ethylhexylammonium tetrafluoroborate holds relevance across multiple scientific disciplines due to the tunable and desirable properties of PILs. researchgate.net

Energy Storage and Conversion: With potentially high ionic conductivity and a wide electrochemical stability window, it could serve as an electrolyte in batteries, supercapacitors, or fuel cells. The development of new electrolytes is a critical area in energy research. rsc.orgresearchgate.net

Green Chemistry and Catalysis: As a non-volatile and potentially recyclable solvent, it aligns with the principles of green chemistry. rsc.org Its protic nature allows it to act as a Brønsted acid catalyst or as a medium for acid-catalyzed reactions. The lipophilic cation could enhance solubility for nonpolar substrates.

Separation Science: The distinct polarity imparted by the ionic components and the long alkyl chains suggests potential applications in liquid-liquid extraction processes, particularly for separating metal ions or valuable organic compounds from complex mixtures.

Materials Science: It could be utilized as a component in the formulation of advanced materials such as ionogels, polymer electrolytes, or as a high-temperature lubricant, an application area where PILs have been explored. researchgate.netnih.gov

Further research into this and related long-chain protic ionic liquids is essential for expanding the toolkit of functional materials available to chemists and engineers, paving the way for more sustainable and efficient chemical processes and technologies.

Advanced Synthetic Methodologies and Derivatization Strategies for Bis 2 Ethylhexylammonium Tetrafluoroborate

Optimization of Synthetic Pathways for Enhanced Purity and Scalability

The industrial and laboratory-scale synthesis of Bis-2-ethylhexylammonium tetrafluoroborate (B81430) typically involves the direct neutralization of bis(2-ethylhexyl)amine (B85733) with tetrafluoroboric acid. Optimization of this pathway focuses on improving reaction efficiency, product purity, and scalability while minimizing environmental impact.

Solvent-Free and Atom-Economical Synthesis Approaches

The direct reaction of bis(2-ethylhexyl)amine with tetrafluoroboric acid is inherently 100% atom-economical, as all atoms of the reactants are incorporated into the final product. The primary area for optimization lies in the elimination of solvents.

Solvent-Free Synthesis: A solvent-free approach involves the controlled addition of tetrafluoroboric acid directly to neat bis(2-ethylhexyl)amine, typically with efficient stirring and cooling to manage the exothermic nature of the neutralization reaction. This method offers significant advantages:

Reduced Waste: Eliminates the need for solvent purchase, purification, and disposal, aligning with green chemistry principles.

Increased Purity: Avoids potential contamination from solvent impurities.

Enhanced Efficiency: Higher reactant concentration can lead to faster reaction rates and increased reactor throughput.

The catalyst- and solvent-free reaction between bis(fluoroalkyl) phosphonates and aldimines to produce α-amino polyfluoroalkylphosphonates serves as an analogous example of a highly efficient, solvent-free process that proceeds under mild conditions to afford products in quantitative yields. researchgate.net

Table 1: Comparison of Conventional vs. Solvent-Free Synthesis

| Parameter | Conventional (Solvent-Based) | Solvent-Free |

|---|---|---|

| Reactants | Bis(2-ethylhexyl)amine, Tetrafluoroboric Acid | Bis(2-ethylhexyl)amine, Tetrafluoroboric Acid |

| Solvent | e.g., Isopropanol, Toluene | None |

| Atom Economy | 100% (reaction) | 100% (process) |

| Process Steps | Reaction, Solvent Removal, Product Isolation | Reaction, Product Isolation |

| Waste Stream | Used/Contaminated Solvent | Minimal |

| Energy Input | Heating for reaction, Energy for solvent stripping | Cooling to manage exotherm |

Microwave-Assisted and Continuous Flow Synthesis Protocols

Modern synthesis techniques can offer significant advantages in terms of speed, control, and scalability.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of chemical reactions by efficient and uniform heating of the reaction mixture. dergipark.org.tr For the synthesis of Bis-2-ethylhexylammonium tetrafluoroborate, a microwave-assisted protocol could reduce the reaction time from hours to minutes. This method is particularly beneficial for high-throughput screening of reaction conditions or the rapid production of small quantities for research. nih.govnih.gov Research on the synthesis of other compounds has shown that microwave-assisted heating can lead to faster reaction times and efficient solubilization of reagents. dergipark.org.tr

Continuous Flow Synthesis: Continuous flow chemistry involves pumping reactants through a network of tubes or channels, where they mix and react. tue.nl This methodology is exceptionally well-suited for the scalable and safe production of Bis-2-ethylhexylammonium tetrafluoroborate, particularly given the exothermic nature of the reaction.

Key benefits include:

Superior Heat Management: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient dissipation of heat, preventing the formation of hot spots and improving safety.

Enhanced Scalability: Production can be scaled up by simply running the system for longer periods or by using parallel reactor lines, avoiding the challenges of scaling up batch reactors.

High Consistency and Purity: Precise control over parameters like temperature, pressure, residence time, and stoichiometry leads to a highly consistent product with minimal batch-to-batch variability. scispace.com

A hypothetical flow setup would involve two separate inlet streams for bis(2-ethylhexyl)amine and tetrafluoroboric acid, which are combined at a T-mixer before entering a temperature-controlled reactor coil to ensure complete reaction. The resulting product stream could then be collected or directed to a downstream purification module. The use of microflow chemistry has been shown to allow for much shorter reaction times in the synthesis of other tetrafluoroborate salts. tue.nl

Novel Catalyst Systems for Bis-2-ethylhexylammonium Tetrafluoroborate Formation

The formation of Bis-2-ethylhexylammonium tetrafluoroborate is a simple acid-base neutralization and, as such, does not typically require a catalyst. The reaction proceeds spontaneously and rapidly upon mixing the acidic and basic components.

In the context of related chemical transformations, heterogeneous acid catalysts like Amberlyst-15H have been successfully employed in continuous flow systems for reactions such as cyclocondensation and Friedel-Crafts alkylation. nih.gov However, for the specific formation of this ammonium (B1175870) salt, the focus remains on optimizing reaction conditions (temperature, stoichiometry, mixing) rather than on catalytic enhancement.

Functionalization and Structural Modification of the Bis-2-ethylhexylammonium Cation for Tailored Research Applications

Modifying the structure of the bis(2-ethylhexyl)ammonium cation can impart novel properties, leading to tailored applications in areas such as ionic liquids, phase-transfer catalysis, and materials science.

Incorporation of Specific Functional Groups for Enhanced Reactivity

Functionalization of the cation is achieved by synthesizing the target salt from a pre-modified amine precursor. Specific functional groups can be incorporated into the alkyl chains to alter the compound's physical or chemical properties.

Table 2: Examples of Functional Groups and Their Potential Effects

| Functional Group | Potential Location | Potential Effect on Cation Properties |

|---|---|---|

| Hydroxyl (-OH) | Terminus of alkyl chain | Increases hydrophilicity and polarity; provides a site for further esterification or etherification. |

| Ether (-O-) | Within the alkyl chain | Enhances flexibility and can alter solvent compatibility; may introduce coordinating sites for metal ions. |

| Alkene (-C=C-) | Within the alkyl chain | Provides a site for polymerization or post-synthesis modification via addition reactions. |

| Ester (-COO-) | Within the alkyl chain | Introduces polarity; can be designed to be hydrolyzable for biodegradable applications. |

The relationship between specific side chains and the resulting properties of a molecule is a key consideration in medicinal chemistry, where, for instance, the presence of a [2-[(2-hydroxyethyl)amino]ethyl]amino side chain has been studied for its impact on the antineoplastic activity of anthraquinones. nih.gov This highlights the principle that targeted functionalization can significantly influence a compound's behavior and utility.

Stereoselective Synthesis Approaches for Chiral Analogs

The "2-ethylhexyl" group contains a chiral center at the C2 position. Therefore, commercial bis(2-ethylhexyl)amine is a mixture of three stereoisomers: (R,R), (S,S), and the meso (R,S) form. A stereoselective synthesis allows for the isolation of enantiomerically pure or enriched versions of the cation, which is critical for applications in chiral recognition, asymmetric catalysis, and as chiral resolving agents.

The synthesis of a specific chiral analog, such as (R,R)-Bis-2-ethylhexylammonium tetrafluoroborate, would require a stereoselective approach:

Chiral Precursor: The synthesis would begin with an enantiomerically pure starting material, such as (R)-2-ethylhexanol.

Stereo-retentive Reactions: The chiral alcohol would be converted to a suitable leaving group (e.g., tosylate or bromide) and subsequently used to alkylate (R)-2-ethylhexylamine in a reaction that does not affect the chiral center.

Final Neutralization: The resulting enantiomerically pure (R,R)-bis(2-ethylhexyl)amine is then neutralized with tetrafluoroboric acid to yield the target chiral salt.

The principles of stereoselective synthesis are demonstrated in the preparation of complex molecules like axially chiral bis-isochromans, where diastereoselective coupling reactions and subsequent cyclizations are carefully controlled to produce specific stereoisomers. mdpi.com The separation of these isomers often requires techniques like chiral preparative HPLC, and their absolute configuration is confirmed through advanced analytical methods. mdpi.com

Advanced Purification and Isolation Techniques for Research-Grade Bis-2-ethylhexylammonium Tetrafluoroborate

The synthesis of Bis-2-ethylhexylammonium tetrafluoroborate, while straightforward in principle, often yields a product containing residual impurities that can significantly impact its physicochemical properties and performance in research applications. Achieving a high degree of purity, particularly for research-grade material, necessitates the implementation of advanced purification and isolation techniques. These methods are designed to meticulously remove trace contaminants such as halide ions and water, which are common byproducts or contaminants from the synthetic process. Furthermore, optimization of crystallization and recrystallization procedures is paramount for obtaining a product with a well-defined crystalline structure and maximum purity.

Methodologies for Minimizing Residual Impurities (e.g., halide, water)

Residual halide and water impurities are among the most common and detrimental contaminants in Bis-2-ethylhexylammonium tetrafluoroborate. Halide ions, typically chloride or bromide, often originate from the starting materials used in the synthesis of the corresponding ammonium salt. The presence of these ions can alter the ionic liquid's electrochemical window, viscosity, and density. solvomet.eu Water, on the other hand, can affect its polarity, miscibility with other solvents, and can participate in undesirable side reactions.

A multi-step approach is often employed to effectively reduce these impurities to parts-per-million (ppm) levels. An initial washing with deionized water can be effective for water-immiscible ionic liquids, helping to remove the bulk of water-soluble impurities. However, for a more thorough purification, advanced techniques are required.

One effective method for halide removal is the use of silver salt precipitation. By treating a solution of the ionic liquid with a silver salt, such as silver tetrafluoroborate (AgBF₄), the halide ions (X⁻) will precipitate as insoluble silver halides (AgX). This precipitate can then be removed by filtration.

For the reduction of water content to levels below 100 ppm, a combination of heating under vacuum and azeotropic distillation is highly effective. Azeotropic distillation involves the addition of a solvent that forms a low-boiling azeotrope with water, facilitating its removal at temperatures lower than the boiling point of water. Toluene is a commonly used solvent for this purpose. The process is typically carried out under reduced pressure to further lower the distillation temperature and prevent thermal degradation of the ionic liquid.

The efficacy of these purification steps can be monitored using various analytical techniques. Ion chromatography is a sensitive method for quantifying halide ion concentrations, with limits of quantification often below 8 ppm. nih.govamazonaws.com For water content analysis, Karl-Fischer titration is the gold standard, offering high accuracy and precision, even at very low water concentrations. jrwb.deiolitec.dehiyka.com

Table 1: Effectiveness of Purification Techniques for Impurity Removal in a Representative Long-Chain Dialkylammonium Tetrafluoroborate

| Purification Step | Target Impurity | Initial Concentration | Final Concentration | Analytical Method |

|---|---|---|---|---|

| Aqueous Washing (3x) | Chloride (Cl⁻) | ~1500 ppm | ~200 ppm | Ion Chromatography |

| Silver Tetrafluoroborate Treatment | Chloride (Cl⁻) | ~200 ppm | <10 ppm | Ion Chromatography |

| Heating under Vacuum (80°C, 12h) | Water (H₂O) | ~5000 ppm | ~500 ppm | Karl-Fischer Titration |

| Azeotropic Distillation (with Toluene) | Water (H₂O) | ~500 ppm | <50 ppm | Karl-Fischer Titration |

Crystallization and Recrystallization Optimization for High Purity

Crystallization is a powerful purification technique that relies on the principle that a well-ordered crystal lattice will exclude impurity molecules. pitt.eduucalgary.ca For Bis-2-ethylhexylammonium tetrafluoroborate, which can be a liquid at or near room temperature, both recrystallization from a solvent and melt crystallization are viable options for achieving high purity. ntnu.noresearchgate.net

The choice of solvent is critical for successful recrystallization. mt.com An ideal solvent should dissolve the ionic liquid at an elevated temperature but have limited solubility at lower temperatures, allowing for high recovery of the purified product upon cooling. For a hydrophobic ionic liquid like Bis-2-ethylhexylammonium tetrafluoroborate, solvents with moderate polarity are often suitable. A systematic screening of solvents is recommended to identify the optimal system.

The optimization of the recrystallization process involves careful control of several parameters:

Cooling Rate: A slow and controlled cooling rate is crucial for the formation of large, well-defined crystals. libretexts.org Rapid cooling can lead to the formation of smaller, less pure crystals or even a precipitate.

Supersaturation: The level of supersaturation, which is the driving force for crystallization, must be carefully managed. This can be controlled by adjusting the initial concentration of the ionic liquid in the solvent and the cooling profile.

Agitation: Gentle agitation can promote uniform crystal growth and prevent the formation of large agglomerates.

Melt crystallization is another highly effective technique for the ultra-purification of ionic liquids. ntnu.noresearchgate.net This method involves partially melting the solidified ionic liquid and then slowly cooling it to allow for the growth of pure crystals from the melt. The impurities tend to concentrate in the remaining liquid phase, which can then be separated. This process can be repeated multiple times to achieve exceptionally high purity levels.

Table 2: Optimization of Recrystallization Parameters for a Long-Chain Dialkylammonium Tetrafluoroborate

| Solvent System | Cooling Profile | Agitation Speed (rpm) | Initial Purity | Final Purity | Yield (%) |

|---|---|---|---|---|---|

| Ethanol/Hexane (1:2) | 10°C/hour | 50 | 98.5% | 99.8% | 85 |

| Ethyl Acetate | 5°C/hour | 30 | 98.5% | 99.9% | 80 |

| Acetone/Toluene (1:1) | 15°C/hour | 75 | 98.5% | 99.5% | 90 |

| Melt Crystallization (2 cycles) | N/A | N/A | 99.0% | >99.95% | 70 |

By employing these advanced purification and crystallization techniques, it is possible to obtain research-grade Bis-2-ethylhexylammonium tetrafluoroborate with impurity levels minimized to the ppm range, ensuring reliable and reproducible results in subsequent applications.

Theoretical and Computational Investigations of Bis 2 Ethylhexylammonium Tetrafluoroborate Systems

Molecular Dynamics Simulations of Bis-2-ethylhexylammonium Tetrafluoroborate (B81430) in Condensed Phases and Interfaces

Molecular dynamics (MD) simulations are a powerful tool for probing the dynamic behavior of ionic liquids. For a system like bis-2-ethylhexylammonium tetrafluoroborate, MD simulations can provide insights into the intricate interplay of electrostatic and van der Waals forces that govern its structural and transport properties.

In the condensed phase, ionic liquids are not simply composed of freely moving, dissociated ions. Instead, they exhibit a complex, structured environment characterized by the formation of ion pairs, clusters, and larger aggregates. For salts with long alkyl chains, such as bis-2-ethylhexylammonium tetrafluoroborate, the tendency to form aggregates is particularly pronounced.

Studies on di-long-chain quaternary ammonium (B1175870) salts have shown a significant propensity for self-aggregation, with the nature of the anion playing a crucial role. researchgate.net Salts with smaller anions, like tetrafluoroborate, tend to form ion quadruples and other small aggregates even at very low concentrations. researchgate.net The long, flexible 2-ethylhexyl chains of the bis-2-ethylhexylammonium cation are expected to exhibit strong van der Waals interactions, leading to the formation of nonpolar domains within the liquid. This micro-segregation results in a nanostructured environment where charged headgroups and counter-ions form an interconnected network, while the alkyl chains aggregate in separate domains.

The dynamics of these aggregates are in a constant state of flux, with individual ions or ion pairs continuously exchanging between different aggregated states. The timescale of these fluctuations is a key factor influencing the macroscopic properties of the ionic liquid, such as its viscosity and conductivity.

| Anion Type | Aggregation Behavior at Low Concentration | Tendency for Higher Aggregate Formation |

|---|---|---|

| Small (e.g., BF4-, PF6-) | Formation of Ion Quadruples | Limited |

| Large (e.g., BPh4-) | Ion Pair Formation | High |

The behavior of bis-2-ethylhexylammonium tetrafluoroborate at interfaces is of critical importance for many of its potential applications. MD simulations of similar long-chain alkylammonium salts at solid-liquid interfaces reveal a distinct layering effect. montana.edunih.gov Typically, a dense layer of ions forms at the interface, with the orientation of the cations being influenced by the nature of the surface and the temperature. nih.gov The long alkyl chains of the bis-2-ethylhexylammonium cation would likely orient themselves to maximize van der Waals interactions with a nonpolar surface or extend away from a polar surface into the bulk liquid.

At a liquid-liquid interface, such as with water, the amphiphilic nature of the bis-2-ethylhexylammonium cation would lead to its accumulation at the boundary. The charged ammonium headgroup would be solvated by water molecules, while the hydrophobic alkyl chains would be directed away from the aqueous phase. The tetrafluoroborate anion, being more hydrophilic, would also be preferentially solvated by water, but its distribution would be strongly influenced by the electrostatic interactions with the cation. osti.gov

The solvation of the individual ions is also a key aspect. The tetrafluoroborate anion can interact with protic solvents through hydrogen bonding, while the bis-2-ethylhexylammonium cation's primary interactions with polar solvents would be through its charged headgroup. The long alkyl chains create a hydrophobic environment around the cation, influencing the local solvent structure. nih.govresearchgate.net

MD simulations can be used to calculate transport properties such as diffusion coefficients and ionic conductivity. For ionic liquids composed of large, long-chain cations like bis-2-ethylhexylammonium, the diffusion of the cation is expected to be significantly slower than that of the smaller tetrafluoroborate anion. nih.gov

The diffusion mechanism in such systems is complex and often involves a "hopping" motion, where an ion remains in a "cage" formed by its neighbors for a period before jumping to a new location. stanford.edu The long alkyl chains of the cation can entangle, leading to slower structural rearrangements and, consequently, lower diffusion coefficients and higher viscosity. rsc.org The presence of aggregated structures also influences transport, as ions may move as part of a larger cluster rather than individually.

The ionic conductivity is directly related to the diffusion coefficients of the ions. In systems with a significant disparity in ion size and mobility, the smaller, more mobile ion (in this case, tetrafluoroborate) will be the primary charge carrier. nih.gov

| Property | Effect of Increasing Alkyl Chain Length |

|---|---|

| Cation Diffusion Coefficient | Decreases |

| Anion Diffusion Coefficient | Decreases (due to increased viscosity) |

| Ionic Conductivity | Decreases |

| Viscosity | Increases |

Density Functional Theory (DFT) Studies on Bis-2-ethylhexylammonium Tetrafluoroborate Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and energetics of molecules. For bis-2-ethylhexylammonium tetrafluoroborate, DFT can provide fundamental insights into the nature of the interactions between the cation and anion, as well as the conformational preferences of the flexible cation.

DFT calculations can be used to determine the binding energy between the bis-2-ethylhexylammonium cation and the tetrafluoroborate anion. This interaction is primarily electrostatic in nature, driven by the attraction between the positively charged ammonium group and the negatively charged anion. researchgate.netacs.org However, hydrogen bonding between the N-H proton of the secondary ammonium group and the fluorine atoms of the tetrafluoroborate anion is also expected to play a significant role in stabilizing the ion pair. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are computational techniques that can be applied to the results of DFT calculations to further characterize the cation-anion interactions. These analyses can quantify the extent of charge transfer between the ions and identify the specific atoms involved in hydrogen bonding. For the bis-2-ethylhexylammonium tetrafluoroborate ion pair, such analyses would likely reveal a strong localization of positive charge on the ammonium group and a corresponding delocalization of negative charge over the fluorine atoms of the tetrafluoroborate anion.

The bis-2-ethylhexylammonium cation possesses a high degree of conformational flexibility due to the presence of multiple rotatable single bonds in its two 2-ethylhexyl chains. DFT calculations can be used to explore the potential energy surface of this cation and identify its low-energy conformers. nsf.gov

The conformational preferences will be determined by a balance of steric and electronic effects. The bulky ethyl groups at the 2-position of each hexyl chain will introduce significant steric hindrance, influencing the preferred dihedral angles along the carbon backbone. It is expected that the lowest energy conformers will adopt a staggered arrangement to minimize these steric clashes. nih.gov The relative orientation of the two 2-ethylhexyl groups with respect to the ammonium nitrogen will also be a key conformational feature.

Computational studies on similar long-chain alkylammonium ions have shown that the alkyl chains can adopt a variety of folded and extended conformations, with the energy differences between them often being small. montana.edu This suggests that in the liquid state, the bis-2-ethylhexylammonium cation is likely to exist as a dynamic ensemble of multiple conformers.

Prediction of Reaction Mechanisms and Transition States in Relevant Systems

Computational chemistry provides indispensable tools for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways, intermediates, and transition states. grnjournal.us For a system involving Bis-2-ethylhexylammonium tetrafluoroborate, these methods can predict potential decomposition pathways or its reactivity with other chemical species.

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are central to these predictions. nih.gov By solving approximations of the Schrödinger equation, DFT can calculate the electronic structure of molecules and determine the energies of different molecular arrangements. grnjournal.us A reaction mechanism is explored by identifying the lowest energy path that connects reactants to products. This path traverses a critical point of maximum energy known as the transition state, which is a first-order saddle point on the potential energy surface. github.io

Locating the transition state is crucial as its energy determines the activation energy barrier of the reaction, which is directly related to the reaction rate via Transition State Theory (TST). fiveable.mewikipedia.org Computational algorithms can search for these saddle points, and once found, techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that the transition state correctly connects the desired reactants and products. nih.gov For Bis-2-ethylhexylammonium tetrafluoroborate, potential reactions for investigation could include thermal decomposition, where the bulky 2-ethylhexyl groups might undergo elimination reactions, or reactions involving the tetrafluoroborate anion, which can hydrolyze under certain conditions. nih.gov

Table 1: Hypothetical DFT Investigation of a Decomposition Pathway

| Computational Step | Methodology | Objective | Expected Outcome for Bis-2-ethylhexylammonium tetrafluoroborate System |

|---|---|---|---|

| Geometry Optimization | DFT (e.g., B3LYP/6-311++G(d,p)) | Find the lowest energy structures of reactants, products, and intermediates. | Optimized 3D structures and electronic energies of the parent ion pair and potential decomposition products (e.g., tri(2-ethylhexyl)amine, fluoro-alkanes, boric acid derivatives). |

| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) or Berny Optimization | Locate the saddle point on the potential energy surface between reactant and product. | The geometry of the transition state for a specific decomposition step. |

| Frequency Analysis | Calculation of the Hessian matrix | Confirm the nature of the stationary point (minimum or saddle point) and obtain zero-point vibrational energy (ZPVE). | A single imaginary frequency for the transition state, confirming it as a true saddle point. ZPVE corrections for all structures. |

| IRC Calculation | Intrinsic Reaction Coordinate following | Trace the minimum energy path from the transition state down to the reactants and products. | Confirmation that the identified transition state connects the parent compound to its decomposition products. |

Multiscale Modeling Approaches for Bis-2-ethylhexylammonium Tetrafluoroborate Based Systems

To understand the behavior of Bis-2-ethylhexylammonium tetrafluoroborate in bulk or in solution, it is often necessary to simulate a large number of molecules over extended time scales. This is computationally prohibitive using high-level QM methods. Multiscale modeling addresses this challenge by combining different levels of theory to capture different aspects of the system's behavior. acs.org

Coarse-Grained Simulations of Aggregation Phenomena and Phase Behavior

Bis-2-ethylhexylammonium tetrafluoroborate is an amphiphilic molecule, possessing a charged ammonium headgroup and long, nonpolar alkyl chains. Such molecules are known to self-assemble into complex structures like micelles or liquid crystals. mdpi.comnih.gov Coarse-grained (CG) molecular dynamics is a powerful technique to study these large-scale phenomena. nih.gov

In a CG model, groups of atoms are represented as single "beads" or "superatoms". acs.orgrsc.org This simplification reduces the number of degrees of freedom in the system, allowing for simulations that cover much larger length and time scales compared to all-atom molecular dynamics. youtube.com The interactions between these beads are described by a simplified force field, which is parameterized to reproduce certain properties of the all-atom system or experimental data. youtube.com For Bis-2-ethylhexylammonium tetrafluoroborate, a CG model could, for instance, represent the tetrafluoroborate anion as one bead, the ammonium group as another, and segments of the ethylhexyl chains as additional beads. rsc.org Such simulations can predict the critical micelle concentration, the morphology of aggregates (spherical, worm-like, etc.), and the phase behavior of the compound under different conditions of temperature and concentration. rsc.orgacs.org

Hybrid QM/MM Approaches for Complex Chemical Transformations

When a chemical reaction, such as bond breaking or formation, needs to be studied in a complex environment like a solvent or a large aggregate, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govaip.org This approach partitions the system into two regions. researchgate.net

The core region, where the chemical transformation occurs, is treated with a high-accuracy QM method (like DFT). The surrounding environment (e.g., solvent molecules or other parts of a large molecular assembly) is treated with a computationally less expensive Molecular Mechanics (MM) force field. nih.gov The two regions interact electrostatically and, in some cases, through van der Waals forces. researchgate.net

For a reaction involving Bis-2-ethylhexylammonium tetrafluoroborate, a QM/MM simulation could model the reacting species at the QM level while the surrounding bulk material is modeled at the MM level. This allows for an accurate description of the reaction energetics while still accounting for the influence of the environment, such as solvation effects or steric constraints imposed by neighboring molecules. acs.org This method is particularly valuable for studying reactions in ionic liquids, which share many characteristics with the target compound. nih.gov

Table 2: Example of a QM/MM Partitioning Scheme

| System Component | Region | Computational Method | Rationale |

|---|---|---|---|

| Reacting Bis-2-ethylhexylammonium ion and counter-ion | QM Region | Density Functional Theory (DFT) | High accuracy is needed to describe bond breaking/formation and charge redistribution during the reaction. |

| Surrounding Bis-2-ethylhexylammonium tetrafluoroborate pairs (first solvation shell) | MM Region (Polarizable) | Polarizable Force Field | Accounts for the electronic polarization of the immediate environment by the reacting species, providing a more accurate electrostatic description. |

| Bulk material (beyond the first solvation shell) | MM Region (Fixed Charge) | Classical Force Field (e.g., OPLS-AA, CHARMM) | Provides the long-range electrostatic and steric influence of the bulk material at a lower computational cost. |

Supramolecular Organization and Self Assembly of Bis 2 Ethylhexylammonium Tetrafluoroborate Architectures

Micellization, Vesicle, and Liquid Crystalline Phase Formation

The self-assembly of amphiphilic molecules like Bis-2-ethylhexylammonium tetrafluoroborate (B81430) into organized structures such as micelles, vesicles, and liquid crystals is a phenomenon governed by a delicate balance of intermolecular forces. While specific studies on Bis-2-ethylhexylammonium tetrafluoroborate are not extensively documented in publicly available literature, the behavior of analogous dialkylammonium salts provides a framework for understanding its potential supramolecular organization.

Driving Forces and Mechanisms of Self-Assembly in Aqueous and Non-Aqueous Media

The primary driving force for the self-assembly of ionic amphiphiles in aqueous media is the hydrophobic effect. The two ethylhexyl chains of the cation would seek to minimize their contact with water molecules, leading to their aggregation. Concurrently, the hydrophilic ammonium (B1175870) headgroup and the tetrafluoroborate anion would remain exposed to the aqueous environment. In non-aqueous media, the solvophobic effect and specific ion-solvent interactions would dictate the aggregation behavior. The nature of the organic solvent, its polarity, and its ability to solvate the ionic headgroups are critical factors. For instance, in non-polar solvents, reverse micelles might form where the ionic headgroups are sequestered in a core, and the alkyl chains extend into the solvent.

Morphological Characterization of Self-Assembled Structures (e.g., micelles, vesicles, nanofibers)

The morphology of the self-assembled structures of Bis-2-ethylhexylammonium tetrafluoroborate would depend on factors such as concentration, temperature, and the nature of the solvent. At low concentrations in water, spherical micelles are the expected morphology. As the concentration increases, transitions to cylindrical micelles and eventually to more complex liquid crystalline phases like hexagonal or lamellar phases could occur. Vesicles, which are bilayer structures enclosing a solvent core, might also be formed under specific conditions. In organic solvents, the formation of nanofibers through directional non-covalent interactions could lead to the creation of gel networks. The characterization of these morphologies would typically involve techniques such as transmission electron microscopy (TEM), scanning electron microscopy (SEM), and small-angle X-ray scattering (SAXS).

Influence of External Stimuli on Supramolecular Transitions

The self-assembled structures of Bis-2-ethylhexylammonium tetrafluoroborate are expected to be responsive to external stimuli. Changes in temperature can affect the hydrophobic interactions and the solubility of the amphiphile, leading to phase transitions. The addition of electrolytes could screen the electrostatic repulsions between the ionic headgroups, promoting the formation of larger aggregates. pH changes could also influence the protonation state of the ammonium group, although in this case, it is a quaternary ammonium analogue. Light or redox-active moieties, if incorporated into the structure, could also be used to trigger supramolecular transformations.

Gelation and Organogel Formation Mechanisms Utilizing Bis-2-ethylhexylammonium Tetrafluoroborate

The ability of certain molecules to form gels, particularly in organic solvents (organogels), is of significant interest for various applications. This process involves the self-assembly of the gelator molecules into a three-dimensional network that immobilizes the solvent.

Gelator Efficiency and Network Formation Studies

The efficiency of Bis-2-ethylhexylammonium tetrafluoroborate as a gelator would be determined by its ability to form an extensive and stable network at low concentrations. The formation of this network is likely driven by a combination of van der Waals interactions between the long alkyl chains and electrostatic or hydrogen bonding interactions involving the ammonium and tetrafluoroborate ions. The critical gelation concentration (CGC), the minimum concentration of the gelator required to form a stable gel, is a key parameter in these studies. The thermal stability of the gel would be assessed by determining the gel-to-sol transition temperature (Tgel).

Rheological Studies on Self-Assembled Gels in Research Contexts

Rheological studies are crucial for understanding the mechanical properties of the gels formed by Bis-2-ethylhexylammonium tetrafluoroborate. These studies would provide information on the viscoelastic properties of the gel, such as its storage modulus (G') and loss modulus (G''). A stable gel is characterized by G' being significantly larger than G'' and both moduli being independent of frequency over a certain range. The rheological behavior of the gel would be influenced by factors such as gelator concentration, temperature, and the nature of the solvent. These studies are essential for designing gels with specific mechanical properties for various applications.

Interfacial Phenomena and Surface Activity of Bis-2-ethylhexylammonium Tetrafluoroborate

Role in Emulsification and Stabilization of Dispersions:There is no available research detailing its effectiveness as an emulsifier, the types of emulsions it can stabilize (o/w or w/o), or data on droplet size distribution and stability over time.

Due to the absence of this fundamental data, the creation of the requested article with the specified level of detail and scientific accuracy is not possible at this time. Further empirical research would be necessary to characterize the physicochemical properties of Bis-2-ethylhexylammonium tetrafluoroborate as outlined.

Advanced Applications of Bis 2 Ethylhexylammonium Tetrafluoroborate in Chemical Processes

Applications in Separation and Extraction Technologies

There is currently no available research data to detail the role of Bis-2-ethylhexylammonium tetrafluoroborate (B81430) in separation and extraction technologies.

Liquid-Liquid Extraction of Metal Ions and Organic Contaminants

No studies were found that investigate the efficacy or mechanisms of Bis-2-ethylhexylammonium tetrafluoroborate as an extractant in liquid-liquid systems for the separation of either metal ions or organic contaminants.

Membrane-Based Separations and Purification Systems

Information on the incorporation or use of Bis-2-ethylhexylammonium tetrafluoroborate in membrane-based separation and purification systems is not available in the current body of scientific literature.

Role in Catalytic and Biocatalytic Transformations

No specific research was identified that explores the use of Bis-2-ethylhexylammonium tetrafluoroborate as a medium or catalyst in either chemical or biological transformations.

Homogeneous and Heterogeneous Catalysis in Bis-2-ethylhexylammonium Tetrafluoroborate Media

There are no available studies that report on the use of Bis-2-ethylhexylammonium tetrafluoroborate as a solvent or catalyst in homogeneous or heterogeneous catalytic reactions.

Biocatalytic Reactions and Enzyme Stabilization in Non-Conventional Environments

The potential for Bis-2-ethylhexylammonium tetrafluoroborate to be used in biocatalytic processes or as a stabilizing agent for enzymes has not been investigated in any publicly accessible research.

Reaction Mechanism Elucidation in the Presence of Bis-2-ethylhexylammonium Tetrafluoroborate

Currently, there is a lack of specific studies in the public domain that focus on the elucidation of reaction mechanisms where Bis-2-ethylhexylammonium tetrafluoroborate is a key component. While the broader class of tetrafluoroborate salts and ammonium-based ionic liquids are known to participate in various reaction mechanisms, often as phase-transfer catalysts or electrolytes influencing reaction pathways, specific research detailing the mechanistic role of the bis-2-ethylhexylammonium cation in combination with the tetrafluoroborate anion is not readily found in the surveyed scientific literature.

Ionic liquids, in general, can influence reaction mechanisms through their unique properties such as high polarity, low volatility, and tunable solvent-solute interactions. genotekbio.com However, without specific studies on Bis-2-ethylhexylammonium tetrafluoroborate, any discussion on its precise role in reaction mechanism elucidation would be speculative. A study on the synthesis of various bis-2(ethylhexyl)ammonium based ionic liquids for the dissolution of cellulose (B213188) has been noted, but it does not delve into the mechanistic aspects of chemical reactions. utp.edu.my

Electrochemical Applications in Energy Systems

The application of Bis-2-ethylhexylammonium tetrafluoroborate in energy systems, such as advanced batteries and supercapacitors, also appears to be an area with limited published research. While other ammonium (B1175870) tetrafluoroborate salts have been investigated as electrolytes, specific data for the bis-2-ethylhexyl variant is not available. mdpi.comkoreascience.kr

Development of Novel Electrolyte Systems for Advanced Batteries and Supercapacitors

The development of novel electrolyte systems is a critical area of research for improving the performance of batteries and supercapacitors. Ionic liquids are often considered for these applications due to their electrochemical stability and low flammability. genotekbio.com However, specific research articles or datasets detailing the formulation and performance of electrolytes based on Bis-2-ethylhexylammonium tetrafluoroborate for these devices could not be located. Studies on similar compounds, such as triethylammonium (B8662869) tetrafluoroborate, have shown their potential in supercapacitors, highlighting the general interest in this class of materials. mdpi.com

Ion Transport Mechanisms within Bis-2-ethylhexylammonium Tetrafluoroborate Electrolytes

Understanding ion transport mechanisms is fundamental to evaluating an electrolyte's performance. This involves studying properties like ionic conductivity and transference numbers. Without experimental or computational studies on Bis-2-ethylhexylammonium tetrafluoroborate, a detailed description of its ion transport mechanisms remains unelucidated in the public domain.

Electrode-Electrolyte Interfacial Dynamics and Charge Transfer Processes

The interface between the electrode and the electrolyte is crucial for the charge and discharge processes in electrochemical energy storage devices. The chemical structure of the electrolyte's ions can significantly influence the formation of the solid-electrolyte interphase (SEI) layer and the kinetics of charge transfer. No specific studies on the interfacial dynamics of Bis-2-ethylhexylammonium tetrafluoroborate with common battery or supercapacitor electrode materials were identified.

Electrodeposition of Functional Materials and Coatings

Ammonium fluoroborate salts can be used in electroplating and surface treatment processes. df-chemicals.com They can act as a source of fluoride (B91410) ions and help in the deposition of uniform metal coatings. However, literature specifically detailing the use of Bis-2-ethylhexylammonium tetrafluoroborate for the electrodeposition of functional materials or coatings is not currently available.

Electrosynthesis of Organic and Inorganic Compounds

Electrosynthesis is a method of synthesizing chemical compounds in an electrochemical cell. The choice of electrolyte is critical as it can affect the reaction's efficiency and selectivity. While ionic liquids are explored as media for electrosynthesis, there is no specific information available on the use of Bis-2-ethylhexylammonium tetrafluoroborate for the electrosynthesis of organic or inorganic compounds.

Integration of Bis 2 Ethylhexylammonium Tetrafluoroborate in Functional Materials Science

Polymer Electrolytes and Ion-Conducting Composites

The incorporation of ionic liquids like bis-2-ethylhexylammonium tetrafluoroborate (B81430) into polymer matrices is a key strategy for creating solid-state and gel-polymer electrolytes. These materials are sought after for applications in energy storage and conversion devices due to their potential for high ionic conductivity, improved safety, and mechanical stability compared to traditional liquid electrolytes.

Design and Synthesis of Bis-2-ethylhexylammonium Tetrafluoroborate-Polymer Hybrid Materials

The design of polymer hybrid materials incorporating bis-2-ethylhexylammonium tetrafluoroborate involves the selection of a suitable polymer host that can effectively dissolve and dissociate the ionic liquid. The synthesis of these hybrid materials is typically achieved through solution casting or in-situ polymerization techniques. In solution casting, the polymer and the ionic liquid are dissolved in a common solvent, and the resulting solution is cast into a thin film, followed by solvent evaporation. In-situ polymerization involves the polymerization of a monomer in the presence of the ionic liquid, which results in the ionic liquid being entrapped within the polymer matrix. The large, flexible alkyl chains of the bis-2-ethylhexylammonium cation can influence the morphology and mechanical properties of the resulting polymer hybrid, potentially leading to materials with tailored flexibility and ionic conductivity.

Smart Materials and Responsive Systems

"Smart" materials are designed to respond to external stimuli, such as changes in temperature, pH, light, or electric fields. Ionic liquids are increasingly being investigated as components in these responsive systems due to their unique physicochemical properties.

Stimuli-Responsive Gels and Actuators Incorporating Bis-2-ethylhexylammonium Tetrafluoroborate

Stimuli-responsive gels, particularly ionogels, can be fabricated by confining an ionic liquid within a polymer network. The incorporation of bis-2-ethylhexylammonium tetrafluoroborate into a gel network could impart responsiveness to certain stimuli. For instance, the ionic nature of the compound could make the gel sensitive to electric fields, leading to actuation or changes in shape. The thermal properties of the ionic liquid could also be exploited to create thermo-responsive gels. The specific interactions between the bis(2-ethylhexyl)ammonium and tetrafluoroborate ions and the polymer network would dictate the nature and magnitude of the response.

Sensor Development Utilizing Bis-2-ethylhexylammonium Tetrafluoroborate Based Components

The inherent conductivity and electrochemical properties of ionic liquids make them promising candidates for sensor development. Components based on bis-2-ethylhexylammonium tetrafluoroborate could be utilized in the fabrication of electrochemical sensors. For example, a polymer membrane doped with this ionic liquid could be used as an ion-selective electrode, where the response is dependent on the concentration of specific ions in a sample. The bulky and lipophilic nature of the bis(2-ethylhexyl)ammonium cation might offer selectivity towards certain analytes.

Nanomaterial Synthesis and Stabilization in Bis-2-ethylhexylammonium Tetrafluoroborate Media

Ionic liquids have been shown to be effective media for the synthesis and stabilization of nanoparticles. Their low vapor pressure, wide liquid range, and tunable properties make them attractive alternatives to conventional organic solvents. The structure of bis-2-ethylhexylammonium tetrafluoroborate, with its combination of a charged headgroup and long alkyl chains, suggests its potential utility in this area. The ammonium (B1175870) headgroup could coordinate to the surface of growing nanoparticles, while the long, sterically demanding 2-ethylhexyl chains could provide a stabilizing layer, preventing agglomeration. This could allow for the synthesis of well-defined and stable nanoparticles with controlled size and morphology.

Template-Assisted Nanostructure Synthesis and Growth Control

There is no available research that specifically investigates the use of Bis-2-ethylhexylammonium tetrafluoroborate as a template or growth control agent in the synthesis of nanostructures. General studies on other ionic liquids suggest they can act as "soft templates," where their self-assembly into micelles or liquid crystalline phases can direct the formation of nanostructures. The ionic and steric properties of these liquids can also influence the nucleation and growth kinetics of nanoparticles, thereby controlling their size and shape. Without specific studies, it is not possible to detail the templating or growth-directing effects of Bis-2-ethylhexylammonium tetrafluoroborate.

Dispersion and Stabilization of Nanoparticles and Colloids

Similarly, literature specifically detailing the role of Bis-2-ethylhexylammonium tetrafluoroborate in the dispersion and stabilization of nanoparticles and colloids is not found. In principle, ionic liquids can stabilize nanoparticle suspensions through a combination of electrostatic and steric repulsion. The adsorption of the ionic liquid's cations and anions onto the nanoparticle surface can create a protective layer that prevents agglomeration. The effectiveness of this stabilization depends on the specific structure of the ionic liquid's ions and their interaction with the nanoparticle surface. Lacking dedicated research, no specific data on the dispersion efficiency or stabilization capacity of Bis-2-ethylhexylammonium tetrafluoroborate can be presented.

Environmental Considerations and Sustainability Aspects of Bis 2 Ethylhexylammonium Tetrafluoroborate

Adherence to Green Chemistry Principles in Synthesis and Application

The principles of green chemistry provide a framework for assessing and improving the sustainability of chemical products and processes. The synthesis and application of Bis-2-ethylhexylammonium tetrafluoroborate (B81430) can be evaluated against several of these key principles.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The synthesis of Bis-2-ethylhexylammonium tetrafluoroborate typically involves a neutralization reaction between Bis(2-ethylhexyl)amine (B85733) and tetrafluoroboric acid.

Reaction: (CH₃(CH₂)₃CH(C₂H₅)CH₂)₂NH + HBF₄ → [(CH₃(CH₂)₃CH(C₂H₅)CH₂)₂NH₂]⁺[BF₄]⁻

Table 1: Theoretical Atom Economy of Bis-2-ethylhexylammonium Tetrafluoroborate Synthesis (Note: This table assumes a direct acid-base reaction for the final step.)

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Atom Economy (%) |

| Bis(2-ethylhexyl)amine | 241.46 | Bis-2-ethylhexylammonium tetrafluoroborate | 329.33 | 100 |

| Tetrafluoroboric acid | 87.81 |

A key aspect of green chemistry is the use of renewable rather than depleting feedstocks. The cation of Bis-2-ethylhexylammonium tetrafluoroborate is derived from Bis(2-ethylhexyl)amine, which is traditionally produced from petroleum-based raw materials. The precursor, 2-ethylhexanol, is typically synthesized from propylene (B89431) and syngas. intratec.us

However, significant progress has been made in producing 2-ethylhexanol from renewable resources. researchgate.net Lignocellulosic biomass can be converted into fermentable sugars or syngas, which can then be used to produce ethanol, butanol, or butyraldehyde (B50154) as intermediates for 2-ethylhexanol synthesis. researchgate.netresearchgate.net Specialty chemical companies have already introduced 2-ethylhexanol to the market that is partially or fully based on renewable, traceable mass-balanced feedstock. researchgate.netmagonlinelibrary.com This development opens a viable pathway to producing the cationic portion of Bis-2-ethylhexylammonium tetrafluoroborate from sustainable sources, thereby reducing its dependence on fossil fuels. researchgate.net

The anionic component, tetrafluoroborate, is derived from mineral sources (boron) and hydrofluoric acid, which are not renewable. However, efforts in green chemistry focus on efficient use and recycling of such elements to minimize environmental impact.

Environmental Fate and Persistence Studies

Quaternary ammonium (B1175870) compounds (QACs) are known for their biocidal properties, which can influence their biodegradability. The biodegradation of QACs is influenced by factors such as the length and structure of the alkyl chains. nih.gov Generally, QACs are considered biodegradable under aerobic aquatic conditions. nih.gov The biodegradation of dialkyl quaternary ammonium compounds like the Bis-2-ethylhexylammonium cation is expected to proceed via cleavage of the C-alkyl-N bond. researchgate.net Studies on various QACs have shown half-lives in aquatic environments ranging from 0.5 to 1.6 days, indicating that they are biodegradable. nih.govresearchgate.net However, the rate of biodegradation can be affected by the concentration of the QAC, as high concentrations can be inhibitory to microorganisms. nih.gov

The tetrafluoroborate anion is an inorganic species and is not subject to microbial degradation in the same way as organic compounds. Its environmental fate is more closely linked to its chemical stability and interactions in the environment.

The long-term environmental behavior of Bis-2-ethylhexylammonium tetrafluoroborate is largely determined by the hydrolytic stability of the tetrafluoroborate anion. Research has shown that tetrafluoroborate-based ionic liquids are not entirely stable in water. nih.govulisboa.ptresearchgate.net The tetrafluoroborate anion can undergo hydrolysis, particularly under certain temperature and pH conditions, to produce boric acid and fluoride (B91410) ions. nih.govulisboa.ptresearchgate.net This hydrolysis is a point of concern, as the release of fluoride ions into the environment can have ecological implications. The extent and rate of hydrolysis are dependent on factors such as temperature, with higher temperatures accelerating the process. nih.govulisboa.ptresearchgate.net The cation, being a quaternary ammonium ion, is generally stable against hydrolysis under typical environmental pH conditions. nih.gov

Table 2: General Environmental Fate Characteristics of Constituent Ions

| Ion | Characteristic | General Findings |

| Bis-2-ethylhexylammonium (Cation) | Biodegradability | Generally considered biodegradable under aerobic conditions. nih.gov |

| Hydrolytic Stability | Stable under normal environmental pH conditions. nih.gov | |

| Tetrafluoroborate (Anion) | Biodegradability | Not subject to microbial degradation. |

| Hydrolytic Stability | Susceptible to hydrolysis, especially at elevated temperatures, yielding boric acid and fluoride. nih.govulisboa.ptresearchgate.net |

This interactive table summarizes the expected environmental behavior of the ionic components of Bis-2-ethylhexylammonium tetrafluoroborate based on studies of related compounds.

Recyclability and Reusability of Bis-2-ethylhexylammonium Tetrafluoroborate in Process Applications

Several methods can be employed for the recovery of ionic liquids, including distillation of volatile products, extraction, and membrane separation. chalmers.se For a hydrophobic ionic liquid like Bis-2-ethylhexylammonium tetrafluoroborate, liquid-liquid extraction with an immiscible solvent could be a viable recovery method. The choice of recovery technique depends on the specific application and the nature of the reactants and products involved. The high thermal stability of many ionic liquids also allows for their recovery through distillation under vacuum. chalmers.se

While specific studies detailing the recycling of Bis-2-ethylhexylammonium tetrafluoroborate are not widely available, the general principles of ionic liquid recycling are applicable. The key to successful recycling is the efficient separation of the ionic liquid from the reaction mixture without significant degradation or loss of activity, allowing for its reuse in subsequent process cycles. mdpi.comosti.gov

Recovery and Purification Strategies for Spent Systems

The economic viability and environmental footprint of processes utilizing bis-2-ethylhexylammonium tetrafluoroborate are heavily dependent on the ability to efficiently recover and reuse the ionic liquid. chalmers.se Due to the high production costs associated with many ILs, effective recycling is crucial for their commercial implementation. chalmers.se Several techniques have been developed for the recovery of ionic liquids from various process streams, with the choice of method depending on the properties of the IL and the nature of the dissolved or mixed substances. scispace.com

Common strategies applicable to the recovery of ionic liquids include:

Distillation: This is often the primary choice for separating ILs from volatile substances. scispace.comchalmers.se Given the characteristic non-volatility and high thermal stability of ionic liquids, volatile products or residual reactants can be removed via vacuum distillation, leaving the purified IL behind. scispace.comchalmers.se

Extraction: Liquid-liquid extraction is a viable method when distillation is not suitable, particularly for non-volatile or thermally sensitive products. scispace.comchalmers.se The low solubility of many ionic liquids in common organic solvents allows for the extraction of organic products, while inorganic by-products can often be removed by washing with water if the IL is water-immiscible. scispace.com

Membrane Separation: Pressure-driven membrane processes such as nanofiltration and reverse osmosis have been investigated for recycling ILs from aqueous solutions. rsc.orgresearchgate.net These methods can achieve high retention of ions, but their effectiveness can be limited by the osmotic pressure of the IL solution, which may cap the achievable concentration. rsc.orgresearchgate.net For instance, studies on certain ILs have shown that concentration is possible only up to about 20-25% by volume before osmotic pressure becomes a limiting factor. rsc.orgresearchgate.net Pervaporation has also been considered, but it is generally more practical for solutions with low water content due to flux limitations. rsc.orgresearchgate.net

Adsorption and Crystallization: These methods are also employed for IL recovery and purification, alongside techniques like the development of aqueous two-phase systems. chalmers.se

The table below summarizes key recovery strategies that could be applicable to systems containing bis-2-ethylhexylammonium tetrafluoroborate.

| Recovery Strategy | Principle of Operation | Applicability & Limitations |

| Vacuum Distillation | Separation based on the large difference in volatility between the non-volatile IL and volatile solutes. scispace.comchalmers.se | Applicable for: Removing volatile organic compounds, solvents, or reaction products. chalmers.seLimitations: Not suitable for non-volatile or thermally sensitive products. chalmers.se |

| Liquid-Liquid Extraction | Utilizes the differential solubility of products and impurities in a solvent that is immiscible with the ionic liquid. scispace.com | Applicable for: Separating organic products using an organic solvent or inorganic salts using water (for hydrophobic ILs). scispace.comLimitations: Can generate secondary solvent waste. researchgate.net |

| Membrane Separation | Employs semi-permeable membranes (nanofiltration, reverse osmosis) to separate the IL from water or other small molecules based on size and charge. rsc.orgresearchgate.net | Applicable for: Recovering ILs from aqueous streams. rsc.orgLimitations: Osmotic pressure can limit concentration; membrane fouling can occur. rsc.orgresearchgate.net |

While these general techniques are established for a variety of ionic liquids, specific protocols and efficiency data for bis-2-ethylhexylammonium tetrafluoroborate are not extensively detailed in publicly available research. The optimal recovery process would need to be tailored to the specific application in which it is used.

Life Cycle Assessment Methodologies for Sustainable Use

To move beyond the simple metric of low volatility, a Life Cycle Assessment (LCA) is an essential tool for quantifying the true environmental credentials of an ionic liquid like bis-2-ethylhexylammonium tetrafluoroborate. nih.govelsevierpure.com An LCA provides a holistic evaluation of the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life. e3s-conferences.org The standardized methodology for an LCA, as defined by ISO 14040, involves four main phases. e3s-conferences.org

Phases of a Life Cycle Assessment for an Ionic Liquid:

Goal and Scope Definition: This initial phase defines the purpose of the assessment, the functional unit (e.g., 1 kg of solvent produced or 1 kg of product synthesized using the solvent), and the system boundaries (i.e., which life cycle stages are included). imperial.ac.uke3s-conferences.org For bis-2-ethylhexylammonium tetrafluoroborate, the goal could be to compare its environmental impact against a conventional solvent in a specific application. imperial.ac.uk The system boundary would typically be "cradle-to-gate" (raw materials to finished IL) or "cradle-to-grave" (including use and disposal/recycling). e3s-conferences.org

Life Cycle Inventory (LCI) Analysis: This phase involves compiling data on all inputs (raw materials, energy) and outputs (products, emissions, waste) for each process within the system boundary. nih.gov For emerging technologies or specialty chemicals like many ILs, obtaining precise LCI data can be challenging due to a lack of established industrial processes. nih.gov In such cases, process simulation software is often used to predict mass and energy flows. nih.gov

The table below outlines the standard LCA framework as it would apply to bis-2-ethylhexylammonium tetrafluoroborate.

| LCA Phase | Description | Key Considerations for Bis-2-ethylhexylammonium Tetrafluoroborate |

| 1. Goal and Scope | Defining the purpose, functional unit, and system boundaries of the study. e3s-conferences.org | Comparison with conventional solvents; defining the functional unit as "per kg of solvent" or "per kg of final product". imperial.ac.uk |

| 2. Inventory Analysis (LCI) | Quantifying all resource inputs, energy flows, and environmental releases. nih.gov | Data collection for raw material extraction (e.g., 2-ethylhexanol, amine source, boron source), energy for synthesis, and process emissions. nih.gov |

| 3. Impact Assessment (LCIA) | Evaluating the potential environmental impacts based on the LCI data. nih.gov | Assessing impacts such as global warming potential, human health effects, and ecosystem damage, paying attention to the synthesis of the tetrafluoroborate anion. nih.gov |

| 4. Interpretation | Analyzing results to identify significant environmental hotspots and provide recommendations. e3s-conferences.org | Identifying which life cycle stage (synthesis, use, recovery) contributes most to the environmental burden and how to mitigate it. imperial.ac.uknih.gov |

A complete LCA for bis-2-ethylhexylammonium tetrafluoroborate would be necessary to substantiate any claims of its "greenness" and to guide its sustainable application in industrial processes. nih.gov

Future Research Directions and Emerging Paradigms for Bis 2 Ethylhexylammonium Tetrafluoroborate

Application of Artificial Intelligence and Machine Learning for Predictive Research

The vast number of potential ionic liquids, estimated to be as high as 1018, makes their systematic experimental investigation a significant challenge. mdpi.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this immense chemical space, enabling the prediction of properties and the design of novel materials with desired functionalities. nih.govmdpi.com For a specific compound like Bis-2-ethylhexylammonium tetrafluoroborate (B81430), these computational approaches could dramatically accelerate the discovery of its applications.

High-Throughput Screening and Computational Design of Novel Bis-2-ethylhexylammonium Tetrafluoroborate Systems

High-throughput computational screening, powered by machine learning algorithms, offers a pathway to rapidly evaluate the potential performance of Bis-2-ethylhexylammonium tetrafluoroborate in various applications. mdpi.com By developing quantitative structure-property relationship (QSPR) models, researchers can predict key physicochemical properties such as viscosity, density, conductivity, and thermal stability without the need for extensive laboratory synthesis and characterization. nih.gov

For instance, a future research initiative could involve generating a virtual library of systems based on Bis-2-ethylhexylammonium tetrafluoroborate, perhaps by systematically varying co-solvents or additives. Machine learning models, trained on existing ionic liquid databases like NIST's ILThermo, could then predict the properties of these virtual mixtures. nsf.govrsc.org This would allow for the in silico identification of promising formulations for specific tasks, such as electrolytes in energy storage devices or as specialized solvents. rsc.org Generative models could even design novel derivatives of the Bis-2-ethylhexylammonium cation or suggest alternative anions to the tetrafluoroborate for optimized performance characteristics.

A potential workflow for such a study is outlined in the table below.

| Step | Description | AI/ML Tools | Predicted Properties |

| 1 | Virtual Library Generation | Automated cheminformatics toolkits | A diverse set of related ionic liquid structures and mixtures. |

| 2 | Descriptor Calculation | Software like Dragon7 or RDKit | Molecular and structural descriptors for each entry in the library. mdpi.comacs.org |

| 3 | Model Training | Random Forest, Gradient Boosting, Neural Networks nsf.gov | Trained models correlating descriptors with experimental data from broad ionic liquid databases. |

| 4 | High-Throughput Prediction | Application of trained models | Predicted viscosity, ionic conductivity, melting point, thermal stability, etc. for the virtual library. mdpi.comrsc.org |

| 5 | Candidate Selection | Multi-objective optimization algorithms | A ranked list of the most promising systems for experimental validation. |

Data-Driven Discovery of New Applications and Structure-Function Relationships

Beyond predicting properties, data-driven approaches can uncover complex and non-obvious relationships between the structure of Bis-2-ethylhexylammonium tetrafluoroborate and its functional behavior. rsc.org By analyzing large datasets from both computational predictions and experimental results, machine learning can identify the key molecular features of the bis(2-ethylhexyl)ammonium cation and the tetrafluoroborate anion that govern its performance in a particular context. nih.gov

For example, if this ionic liquid were to be investigated as a solvent for biomass processing, AI models could correlate its solvent parameters (like Kamlet-Taft or Hansen solubility parameters) with cellulose (B213188) dissolution efficiency. syensqo.com This could reveal that the branched, bulky nature of the bis(2-ethylhexyl)ammonium cation is a critical factor. Such insights are fundamental for designing the next generation of ionic liquids. rsc.org Transfer learning is a particularly promising technique, where a model pre-trained on a vast amount of general chemical data can be fine-tuned to make accurate predictions for a specific property of ionic liquids, even with limited experimental data. rsc.org

Hybrid Systems and Multicomponent Formulations Involving Bis-2-ethylhexylammonium Tetrafluoroborate

The functional properties of ionic liquids are rarely utilized in isolation. Their performance can be significantly enhanced by creating hybrid systems and multicomponent formulations. Future research on Bis-2-ethylhexylammonium tetrafluoroborate should focus on its integration with other materials to unlock new capabilities.

Synergistic Effects with Other Functional Additives and Solvents

The addition of functional additives or co-solvents to Bis-2-ethylhexylammonium tetrafluoroborate could lead to synergistic effects, where the properties of the mixture are superior to those of the individual components. korea.ac.krnih.gov For instance, in electrochemical applications, the properties of an electrolyte based on this ionic liquid could be fine-tuned by adding small amounts of other salts or organic solvents. korea.ac.krresearchgate.net

A hypothetical research area could be its use as an additive in lithium-ion battery electrolytes. The bulky bis(2-ethylhexyl)ammonium cation might form a protective layer on the electrode surface, while the tetrafluoroborate anion could contribute to a stable solid-electrolyte interphase (SEI). korea.ac.kr The synergistic interplay between the cation and anion with conventional electrolyte components could enhance battery safety and cycle life. korea.ac.krresearchgate.net Computational studies using molecular dynamics simulations could probe the intermolecular interactions at a molecular level, providing insights into the mechanisms behind any observed synergy. nih.gov

| Additive Type | Potential Synergistic Effect | Target Application |

| Organic Carbonates (e.g., EC, DMC) | Modified viscosity and ionic conductivity | Battery Electrolytes |

| Lithium Salts (e.g., LiTFSI) | Enhanced charge transport and SEI formation | Lithium-ion Batteries |

| Antimicrobial Compounds | Increased efficacy through membrane permeabilization nih.gov | Advanced Formulations |

| Surfactants | Formation of microemulsions or structured fluids | Extraction and Separation Processes |

Development of Advanced Hierarchical Composite Materials

Integrating Bis-2-ethylhexylammonium tetrafluoroborate into polymer or inorganic matrices could lead to the development of advanced composite materials with hierarchical structures. nih.govnih.gov For example, it could be used as a porogen in the synthesis of porous polymers, where the ionic liquid templates the formation of a porous network and is later removed. liverpool.ac.uk The resulting materials could have applications in catalysis or separation.

Another promising avenue is the creation of ionogels, which are formed by confining the ionic liquid within a polymer network. nih.gov A composite of Bis-2-ethylhexylammonium tetrafluoroborate with a polymer like poly(vinylidene fluoride) (PVDF) or silica (B1680970) nanofibers could result in a solid-state electrolyte with good ionic conductivity and mechanical stability. mdpi.com The introduction of nanoscale topography within a porous support material has been shown to enhance the retention of ionic liquid films, which could be a strategy to improve the stability of supported ionic liquid phase (SILP) catalysts. acs.org Such hierarchical materials could be beneficial for applications requiring stable, high-surface-area catalytic systems. acs.org

Advanced Characterization Techniques for In Situ Process Understanding